molecular formula C7H8BNO4 B1303779 4-Methyl-3-nitrophenylboronic acid CAS No. 80500-27-2

4-Methyl-3-nitrophenylboronic acid

Cat. No.: B1303779
CAS No.: 80500-27-2
M. Wt: 180.96 g/mol
InChI Key: OASVXBRTNVFKFS-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula CH₃C₆H₃(NO₂)B(OH)₂. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the fourth position and a nitro group at the third position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the reaction of 4-methyl-3-nitrobenzene with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is followed by hydrolysis to yield the boronic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Suzuki-Miyaura Coupling Reactions : 4-Methyl-3-nitrophenylboronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. This reaction is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals .
    • Preparation of Imidazothiazoles : It serves as a precursor in the synthesis of imidazothiazoles, which are important for developing iodide efflux inhibitors in thyrocytes, potentially aiding in thyroid cancer treatment .
  • Medicinal Chemistry
    • Cancer Research : The compound has been investigated for its role as an inhibitor of lactate dehydrogenase, an enzyme linked to cancer cell proliferation. Studies have shown that derivatives of this compound can exhibit anti-proliferative effects against various cancer cell lines, including prostate and liver cancer .
    • Antiandrogen Development : Research has focused on using this compound as part of a series of potential antiandrogens to treat prostate cancer. In vitro screening against human prostate cancer cell lines demonstrated promising results in inhibiting cell growth .
  • Biochemical Applications
    • Metabolism Studies : The compound has been studied for its metabolic pathways, particularly its conversion by microbial species such as Arthrobacter nicotinovorans. These studies help understand the degradation processes of arylboronic acids and their potential environmental impacts .

Data Table: Summary of Applications

Application AreaSpecific UseNotable Findings
Organic SynthesisSuzuki-Miyaura CouplingKey in synthesizing biaryl compounds
Medicinal ChemistryCancer treatment (lactate dehydrogenase)Inhibits proliferation in cancer cell lines
Antiandrogen developmentPotential against prostate cancer
Biochemical StudiesMicrobial metabolismInsights into degradation pathways

Case Studies

  • Inhibition of Lactate Dehydrogenase
    • A study demonstrated that derivatives of this compound effectively inhibit lactate dehydrogenase activity in vitro, leading to reduced proliferation rates in various cancer cell lines. This suggests potential therapeutic applications in oncology .
  • Development of Antiandrogens
    • Researchers synthesized a series of compounds based on the structure of this compound, testing their efficacy against human prostate cancer cells. The results indicated that specific modifications to the boronic acid structure enhanced anti-proliferative activity, highlighting the compound's utility in drug design .
  • Microbial Metabolism Insights
    • Investigations into the metabolism of arylboronic acids by Arthrobacter species revealed that this compound is converted into phenolic products through enzymatic processes. This study contributes to understanding how such compounds might behave in natural environments and their potential ecological impacts .

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

In biological applications, the compound’s mechanism of action involves inhibiting specific enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

  • 3-Nitrophenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Nitrophenylboronic acid

Comparison: 4-Methyl-3-nitrophenylboronic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. For example, the nitro group is an electron-withdrawing group, which can affect the compound’s behavior in electrophilic aromatic substitution reactions. In contrast, 3-Nitrophenylboronic acid lacks the methyl group, and 4-Methylphenylboronic acid lacks the nitro group, leading to different reactivity profiles .

Biological Activity

4-Methyl-3-nitrophenylboronic acid (CAS Number: 80500-27-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, applications, and relevant research findings.

  • Molecular Formula : C₇H₈BNO₄
  • Molecular Weight : 180.96 g/mol
  • Melting Point : 265-270 °C
  • Purity : ≥95% .

Biological Applications

This compound has been primarily studied for its role as a reactant in the synthesis of various biologically active compounds. Notably, it has been utilized in:

  • Inhibitors of Lactate Dehydrogenase : This enzyme is crucial in cancer cell metabolism. The compound has shown promise in developing inhibitors that could impede cancer cell proliferation .
  • Suzuki-Miyaura Coupling Reactions : This reaction is significant in organic synthesis, allowing the formation of biaryl compounds that may exhibit biological activity .
  • Anticancer Activity : Research indicates that derivatives of boronic acids can act as proteasome inhibitors, which are important in cancer therapy .

Anticancer Activity

Recent studies have highlighted the effectiveness of boronic acid derivatives, including this compound, against various cancer cell lines. For instance, compounds derived from phenylboronic acids have demonstrated cytotoxic effects on human liver cancer (HepG2) and prostate cancer (PC-3) cell lines . The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival.

Antioxidant Properties

Boronic acids are recognized for their antioxidant properties. In a study involving a novel boronic ester derived from quercetin, it was found that such compounds exhibited significant antioxidant activity, which could be beneficial for therapeutic applications . The antioxidant potential was assessed using various assays, indicating a strong capacity to scavenge free radicals.

Enzyme Inhibition

The compound has shown moderate to high inhibitory effects on several enzymes:

  • Acetylcholinesterase : IC50 = 115.63 µg/mL
  • Butyrylcholinesterase : IC50 = 3.12 µg/mL
  • Antiurease : IC50 = 1.10 µg/mL
  • Antithyrosinase : IC50 = 11.52 µg/mL .

These activities suggest potential applications in treating conditions related to enzyme dysregulation.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of boronic acid derivatives on cancer cell lines, revealing significant inhibition of cell proliferation at varying concentrations. For example, one derivative showed an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells .
  • Histological Evaluations :
    • In animal models, histological analyses indicated no significant adverse effects on healthy tissues when treated with formulations containing boronic acid derivatives, suggesting a favorable safety profile .
  • Mechanistic Insights :
    • Molecular docking studies have suggested that the boronic acid functionality can mimic other functional groups within biological systems, potentially enhancing binding interactions with target proteins involved in disease pathways .

Summary Table of Biological Activities

Activity TypeMeasurement MethodResult
AnticancerCell viability assaysIC50 = 18.76 µg/mL
AntioxidantDPPH radical scavengingIC50 = 0.14 ± 0.01 µg/mL
Acetylcholinesterase InhibitionEnzyme assayIC50 = 115.63 µg/mL
Butyrylcholinesterase InhibitionEnzyme assayIC50 = 3.12 µg/mL

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASVXBRTNVFKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378514
Record name 4-Methyl-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80500-27-2
Record name 4-Methyl-3-nitrophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-nitrobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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